![molecular formula C11H9BrF3NO2 B2876723 3-Bromo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one CAS No. 174890-36-9](/img/structure/B2876723.png)
3-Bromo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one is a chemical compound with the molecular formula C11H9BrF3NO2 and a molecular weight of 324.09 g/mol . This compound is used primarily in research and development settings and is not intended for human or veterinary use . It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a pyrrolidin-2-one structure, making it a versatile compound for various chemical reactions and applications.
准备方法
The synthesis of 3-Bromo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(trifluoromethoxy)aniline and 2-bromopyrrolidin-2-one.
Reaction Conditions: The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper to facilitate the coupling reactions.
化学反应分析
3-Bromo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation can be achieved using oxidizing agents like potassium permanganate, while reduction can be carried out using reducing agents like sodium borohydride.
Diels-Alder Reaction: The compound can participate in Diels-Alder reactions with dienes, forming cyclohexene derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF and dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
3-Bromo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one has several scientific research applications, including:
作用机制
The mechanism of action of 3-Bromo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethoxy groups in the compound can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
3-Bromo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one can be compared with other similar compounds, such as:
1-Bromo-3-(trifluoromethoxy)benzene: This compound shares the trifluoromethoxy and bromine functional groups but lacks the pyrrolidin-2-one structure.
3-(Trifluoromethoxy)aniline: This compound contains the trifluoromethoxy group but lacks the bromine and pyrrolidin-2-one structure.
2-Bromopyrrolidin-2-one: This compound contains the bromine and pyrrolidin-2-one structure but lacks the trifluoromethoxy group.
The uniqueness of this compound lies in the combination of these functional groups, which imparts specific chemical and biological properties that are not present in the individual components .
属性
IUPAC Name |
3-bromo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF3NO2/c12-9-4-5-16(10(9)17)7-2-1-3-8(6-7)18-11(13,14)15/h1-3,6,9H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFKSOGBVODLEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1Br)C2=CC(=CC=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-methyl-3-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2876642.png)
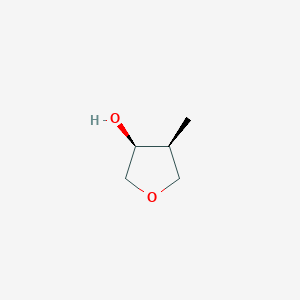
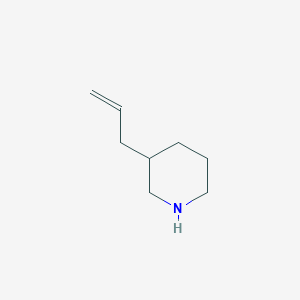
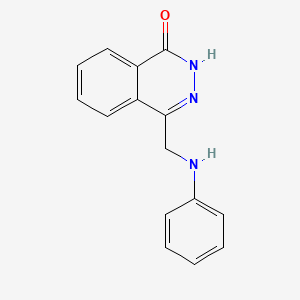
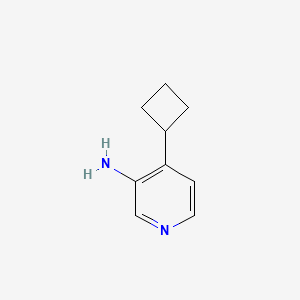
![3-chloro-2,2-dimethyl-N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)propanamide](/img/structure/B2876651.png)
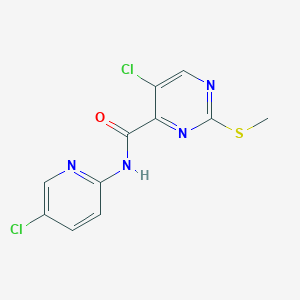
![4-(2-METHYL-2-PROPANYL)-N-(11-OXO-10,11-DIHYDRODIBENZO[B,F][1,4]OXAZEPIN-2-YL)BENZAMIDE](/img/structure/B2876654.png)
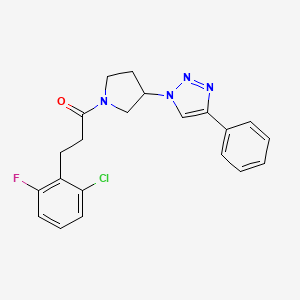
![6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde](/img/structure/B2876657.png)
![2-amino-1-(2-fluorophenethyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2876658.png)
![2-[(4-Chloro-2-fluorophenoxy)methyl]-1-(2-methylpropyl)aziridine](/img/structure/B2876659.png)
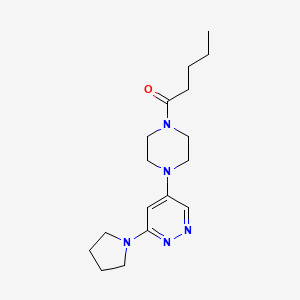
![3-methyl-6-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2876663.png)
